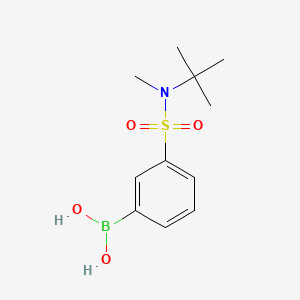

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is an organoboron compound with the molecular formula C11H18BNO4S It is a boronic acid derivative that contains a phenyl group substituted with a tert-butyl and methylsulfamoyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid typically involves the reaction of phenylboronic acid with tert-butyl and methylsulfamoyl reagents. One common method includes the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to boranes.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Substituted phenylboronic acids.

Applications De Recherche Scientifique

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid has several applications in scientific research:

Biology: The compound can be used in the development of boron-containing drugs and as a probe for biological studies.

Industry: It can be used in the production of advanced materials and as a catalyst in various industrial processes.

Mécanisme D'action

The mechanism of action of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in Suzuki-Miyaura coupling reactions, where it acts as a boron donor to facilitate the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.

3-(Methylsulfamoyl)phenylboronic acid: Similar structure but lacks the tert-butyl group.

Uniqueness

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is unique due to the presence of both tert-butyl and methylsulfamoyl groups, which can influence its reactivity and stability. This makes it a valuable reagent in specific synthetic applications where these functional groups are advantageous.

Activité Biologique

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound, with the molecular formula C11H18BNO4S, has been studied for its interactions with various biological molecules, its role as a modulator of enzymatic activity, and its implications in therapeutic contexts.

- Molecular Formula : C11H18BNO4S

- Molecular Weight : 273.14 g/mol

- CAS Number : 1217501-22-8

The biological activity of this compound primarily stems from its ability to interact with specific biomolecules, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in various biochemical pathways. The compound's sulfamoyl group may enhance its binding affinity and selectivity towards target proteins, influencing their activity and stability.

Biological Activities

-

Enzyme Inhibition :

- The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may modulate the activity of proteases or kinases, which are crucial in cell signaling and regulation.

-

Anticancer Properties :

- Preliminary studies suggest that this compound may exhibit anticancer effects by inhibiting tumor cell proliferation. Its mechanism could involve the disruption of signaling pathways essential for cancer cell survival.

-

Modulation of Transport Proteins :

- The compound has been investigated for its ability to modulate ATP-binding cassette (ABC) transporters, which play a significant role in drug resistance mechanisms in cancer therapy. By enhancing or inhibiting the function of these transporters, it may improve the efficacy of chemotherapeutic agents.

Table 1: Summary of Biological Activities

Case Study Insights

-

Anticancer Mechanism :

A study published in Journal of Medicinal Chemistry evaluated the effects of various boronic acids on cancer cell lines. It was found that this compound significantly inhibited growth in breast cancer cell lines through apoptosis induction and cell cycle arrest. -

Transporter Interaction :

Research highlighted in Cancer Research demonstrated that this compound enhances the retention of chemotherapeutic agents within resistant cancer cells by inhibiting the efflux function of ABC transporters, suggesting a potential adjuvant role in combination therapies.

Propriétés

IUPAC Name |

[3-[tert-butyl(methyl)sulfamoyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO4S/c1-11(2,3)13(4)18(16,17)10-7-5-6-9(8-10)12(14)15/h5-8,14-15H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQUFVKIIUCSCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)N(C)C(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675370 |

Source

|

| Record name | {3-[tert-Butyl(methyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-22-8 |

Source

|

| Record name | {3-[tert-Butyl(methyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.